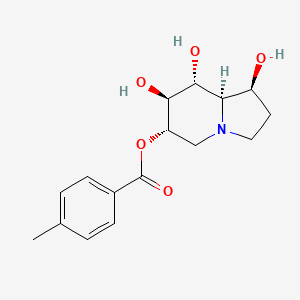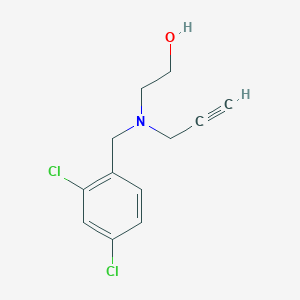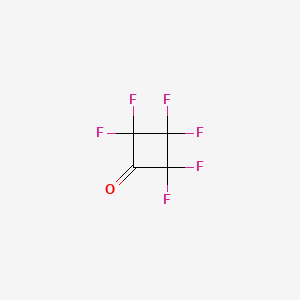
Hexafluorocyclobutanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexafluorocyclobutanone is a fluorinated organic compound with the molecular formula C₄F₆O. It is characterized by a four-membered cyclobutanone ring where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high stability and unique chemical properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Hexafluorocyclobutanone can be synthesized through several methods. One common synthetic route involves the reaction of hexafluorocyclobutene with ozone, followed by reduction with zinc in acetic acid. Another method includes the addition of hydrogen fluoride to hexafluorocyclobutene . Industrial production methods typically involve the use of anhydrous hydrogen fluoride and controlled reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Hexafluorocyclobutanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions typically yield hexafluorocyclobutanol.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Hydrolysis: Hydrolysis of this compound results in the formation of hexafluorocyclobutane-1,1-diol.
Common reagents used in these reactions include hydrogen fluoride, zinc, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hexafluorocyclobutanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing into its potential use in drug development, particularly for its stability and reactivity.
Wirkmechanismus
The mechanism of action of hexafluorocyclobutanone involves its interaction with various molecular targets. Its high electronegativity and stability allow it to participate in a range of chemical reactions, often acting as an electrophile. The pathways involved typically include nucleophilic attack on the carbonyl carbon, leading to the formation of various products depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Hexafluorocyclobutanone can be compared to other fluorinated cyclobutanones, such as tetrafluorocyclobutanone and octafluorocyclobutanone. While all these compounds share a similar core structure, this compound is unique due to its complete fluorination, which imparts higher stability and distinct reactivity patterns. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity .
Similar compounds include:
- Tetrafluorocyclobutanone
- Octafluorocyclobutanone
- Heptafluorocyclobutanol
Eigenschaften
CAS-Nummer |
699-35-4 |
|---|---|
Molekularformel |
C4F6O |
Molekulargewicht |
178.03 g/mol |
IUPAC-Name |
2,2,3,3,4,4-hexafluorocyclobutan-1-one |
InChI |
InChI=1S/C4F6O/c5-2(6)1(11)3(7,8)4(2,9)10 |
InChI-Schlüssel |
OKMQQXIEPRGARV-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)C(C(C1(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


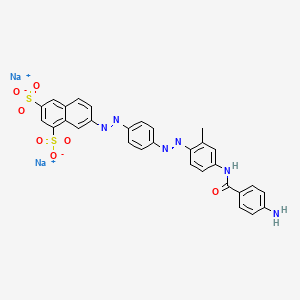
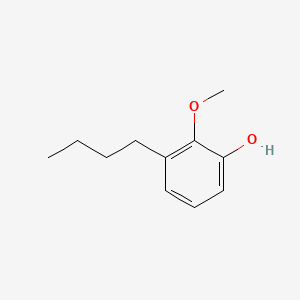
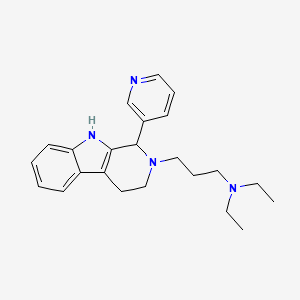
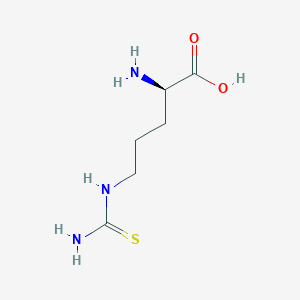
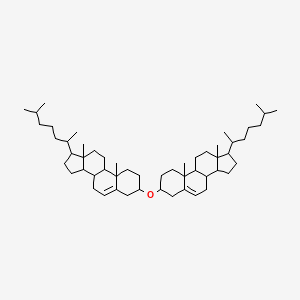

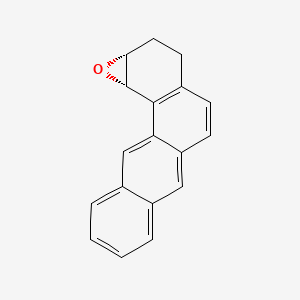
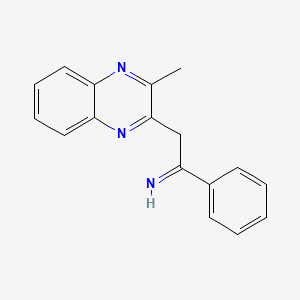
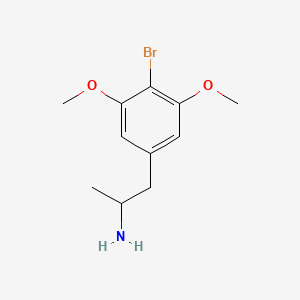
![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)
